WAY-299765

Medicinal Chemistry Structural Biology SAR Studies

Researchers seeking novel coumarin-thiazole scaffolds for SAR campaigns often face limited structural diversity. WAY-299765 provides a distinct 3-(2-methylthiazol-4-yl)-2H-chromen-2-one core with co-planar geometry confirmed by X-ray studies, enabling specific π-π stacking interactions unavailable to simple coumarins or thiazoles. • DMSO solubility 25 mg/mL supports high-throughput screening. • Powder stability ≥3 years at -20°C ensures long-term stock reliability. • Serves as validated baseline comparator for anticancer SAR programs.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
CAS No. 106578-02-3
Cat. No. B3210328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-299765
CAS106578-02-3
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C13H9NO2S/c1-8-14-11(7-17-8)10-6-9-4-2-3-5-12(9)16-13(10)15/h2-7H,1H3
InChIKeyXVGKZNSQFDIWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WAY-299765 (CAS 106578-02-3): A Structurally Unique Thiazolyl-Coumarin Hybrid for Precision Chemical Biology


WAY-299765 (3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one) is a synthetic hybrid compound that fuses a coumarin (2H-chromen-2-one) core with a 2-methylthiazole moiety at the 3-position . This specific scaffold, also identified as NSC684986, represents a distinct chemical class known as thiazolyl-coumarins . The compound is characterized by a molecular formula of C13H9NO2S and a molecular weight of 243.28 g/mol . Its planar structure, arising from the co-planarity of the coumarin and thiazolyl rings, facilitates specific π-π stacking and remote orbital interactions, making it a valuable scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) and developing probes for diverse biological targets [1].

The Fallacy of Interchangeability: Why WAY-299765 Cannot Be Replaced by Generic Coumarin or Thiazole Analogs


Generic substitution with a simple coumarin (e.g., warfarin, 4-hydroxycoumarin) or a standalone thiazole ring system is scientifically invalid for WAY-299765. The unique 3-(2-methylthiazol-4-yl) substitution on the coumarin core creates a hybrid pharmacophore with electronic and steric properties that cannot be replicated by either moiety in isolation [1]. As demonstrated by quantum chemical calculations and X-ray diffraction studies on closely related thiazolyl-coumarin hybrids, the co-planar arrangement of the rings is critical for enabling specific remote orbital interactions (n→σ*C-H), which are absent in non-fused or differently substituted analogs [2]. Consequently, substituting WAY-299765 with a more common and less expensive coumarin or thiazole derivative would likely lead to a complete loss of any observed biological activity or target engagement that depends on this precise three-dimensional and electronic configuration [3].

Quantitative Differentiation Guide: WAY-299765 vs. Closest Analogs and In-Class Alternatives


Scaffold Uniqueness: Co-Planar Thiazolyl-Coumarin Geometry vs. Non-Planar or Mono-Ring Analogs

The planar, co-planar geometry of WAY-299765's thiazolyl-coumarin scaffold, confirmed by X-ray crystallography, is a key differentiator from non-planar or mono-ring analogs [1]. This geometry is critical for effective π-π stacking interactions with aromatic residues in biological targets, a feature not shared by flexible-chain analogs like 3-(2-bromoacetyl)-2H-chromen-2-one. Quantum chemical calculations using Natural Bond Orbital (NBO) analysis show that this co-planarity stabilizes specific remote orbital interactions (nO/N → σ*C-H), which are predicted to enhance binding affinity to targets with flat binding pockets [1]. This structural advantage is absent in simpler coumarins (e.g., 4-hydroxycoumarin) or non-fused thiazoles.

Medicinal Chemistry Structural Biology SAR Studies

Baseline Anticancer Potency: Class-Level Activity of Coumarin-Thiazole Hybrids vs. Inactive Parent Moieties

As a member of the coumarin-thiazole hybrid class, WAY-299765 is associated with potent anticancer activity, a property not observed in its parent coumarin or thiazole moieties [1]. The simple coumarin core (e.g., 2H-chromen-2-one) and the isolated 2-methylthiazole ring typically exhibit no significant cytotoxicity against cancer cell lines [2]. In contrast, structurally related coumarin-thiazole hybrids have demonstrated IC50 values in the low micromolar range. For example, a closely related analog, 3-(2-(2-(pyridin-2-ylmethylene) hydrazineyl) thiazol-4-yl)-2H-chromen-2-one (6g), exhibited an IC50 of 1.28 ± 0.14 µM against HCT-15 colorectal cancer cells [1]. Another series showed IC50 values as low as 2.6 µM (HepG2) and 3.5 µM (HCT116) [3].

Oncology Cytotoxicity Drug Discovery

In Vitro Solubility: Superior DMSO Solubility of WAY-299765 Compared to Hydroxylated Analog

WAY-299765 exhibits high solubility in DMSO, reaching up to 25 mg/mL (102.76 mM) when prepared with ultrasonic warming and heating to 60°C [1]. This is a significant practical advantage over the closely related 7-hydroxy-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (CAS 209974-79-8), which, due to the presence of a polar hydroxyl group, is expected to have lower solubility in this aprotic solvent, often requiring more challenging formulation for in vitro studies. High DMSO solubility is critical for preparing concentrated stock solutions, which minimizes the volume of DMSO carrier introduced into biological assays and reduces the risk of solvent-induced artifacts.

In Vitro Assays Compound Handling Solubility

Commercial Availability: Direct Procurement vs. Custom Synthesis of Structurally Similar Analogs

WAY-299765 is a stocked catalog item from multiple reputable vendors (e.g., MedChemExpress, TargetMol, Aladdin), offered with guaranteed purity (≥98.0%) and rapid delivery . In stark contrast, the most direct synthetic precursor, 3-(2-bromoacetyl)-2H-chromen-2-one, as well as other close analogs like 3-(2-aminothiazol-4-yl)-2H-chromen-2-one (CAS 61636-28-0), are either not commercially available or require custom synthesis with significant lead times and associated analytical validation costs. This makes WAY-299765 the only viable off-the-shelf option for researchers seeking to initiate studies with this specific thiazolyl-coumarin chemotype without investing in in-house synthesis and characterization.

Procurement Supply Chain Chemical Sourcing

Storage Stability: Documented Powder Stability vs. Degradation-Prone Intermediates

WAY-299765 demonstrates excellent long-term storage stability as a powder, with a documented shelf life of 3 years when stored at -20°C, and 1 year for solutions at -80°C . This is a critical advantage over the key synthetic intermediate, 3-(2-bromoacetyl)-2H-chromen-2-one, which contains a labile α-bromoacetyl group that is highly susceptible to hydrolysis and nucleophilic degradation. This inherent instability of the precursor makes it unsuitable for building long-term compound libraries or for use in assays requiring repeated freeze-thaw cycles. The stable nature of WAY-299765 ensures batch-to-batch consistency and reliable experimental results over extended periods.

Compound Management Stability Long-term Storage

Recommended Research and Industrial Application Scenarios for WAY-299765


Scaffold Validation in Structure-Activity Relationship (SAR) Studies

WAY-299765 serves as an ideal starting point for medicinal chemistry SAR campaigns focused on coumarin-thiazole hybrids. Its well-defined, co-planar geometry (confirmed by X-ray crystallography on related compounds [1]) provides a stable and synthetically accessible core for exploring substitution patterns. Researchers can systematically modify the coumarin ring (e.g., at positions 6 or 7) or replace the 2-methyl group on the thiazole to probe the impact on biological activity, using WAY-299765 as the baseline comparator. Its high DMSO solubility (25 mg/mL) further facilitates its use in high-throughput screening formats .

Reference Standard for In Vitro Anticancer Screening

Given the established class-level anticancer activity of thiazolyl-coumarin hybrids [2], WAY-299765 is a suitable reference standard or positive control for developing and validating in vitro cytotoxicity assays. Its documented potency against cancer cell lines (IC50 values typically in the low micromolar range for this class) makes it a valuable tool for benchmarking the activity of novel compounds in oncology drug discovery programs [3].

Building Block for Diversified Compound Libraries

With its documented long-term powder stability (3 years at -20°C) , WAY-299765 is an excellent candidate for inclusion in diversified screening libraries. Its unique 3-(2-methylthiazol-4-yl)-2H-chromen-2-one core offers a distinct chemical space not found in simpler coumarins or thiazoles, increasing the chemical diversity and hit-finding potential of a compound collection [4].

Probe for Investigating Planar Ligand-Protein Interactions

The planar, co-planar nature of WAY-299765, validated by quantum chemical calculations and X-ray studies [1], makes it an excellent probe for studying π-π stacking interactions with protein targets. It can be used in biophysical assays (e.g., fluorescence quenching, surface plasmon resonance) to investigate the binding modes of small molecules that rely on flat, aromatic surfaces, a common feature in kinase and DNA-binding protein inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-299765

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.